molecular formula C23H24N2O2 B1288613 (S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide CAS No. 94441-89-1

(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide

Cat. No.: B1288613
CAS No.: 94441-89-1
M. Wt: 360.4 g/mol
InChI Key: QTJKADZPYFJSEQ-NRFANRHFSA-N
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Description

(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide is a complex organic compound that features a benzamide moiety linked to a naphthylamine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide typically involves multiple steps:

    Formation of the Naphthylamine Derivative: The initial step involves the preparation of the naphthylamine derivative through a series of reactions, including nitration, reduction, and acylation.

    Coupling with Benzamide: The naphthylamine derivative is then coupled with benzamide under specific reaction conditions, often involving the use of coupling reagents such as carbodiimides.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or naphthylamine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or naphthylamine derivatives.

Scientific Research Applications

(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound is explored for its use in the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of (S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Naphthylamine Derivatives: Compounds with similar naphthylamine structures.

    Benzamide Derivatives: Compounds with similar benzamide structures.

Uniqueness

(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide is unique due to its specific combination of naphthylamine and benzamide moieties, which confer distinct chemical and biological properties. Its chiral center adds another layer of complexity, making it a valuable compound for stereochemical studies.

Properties

IUPAC Name

N-[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-16(2)14-21(25-22(26)18-9-4-3-5-10-18)23(27)24-20-13-12-17-8-6-7-11-19(17)15-20/h3-13,15-16,21H,14H2,1-2H3,(H,24,27)(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJKADZPYFJSEQ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40915528
Record name N-{1-Hydroxy-4-methyl-1-[(naphthalen-2-yl)imino]pentan-2-yl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94441-89-1
Record name N-[(1S)-3-Methyl-1-[(2-naphthalenylamino)carbonyl]butyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94441-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-N-(3-Methyl-1-((2-naphthylamino)carbonyl)butyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094441891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-Hydroxy-4-methyl-1-[(naphthalen-2-yl)imino]pentan-2-yl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N-[3-methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.698
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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